Lipophilicity-Driven Differentiation: A >100-Fold Increase in Predicted Partition Coefficient vs. Octyl Sulfamate
(2R)-Tridec-4-en-2-yl sulfamate exhibits a significantly higher calculated LogP of 5.07 compared to octyl sulfamate, a common shorter-chain aliphatic sulfamate, which has a LogP of 2.88 (ACD/LogP) or 3.35 (Chemsrc value) . This difference of approximately 2.2 log units corresponds to a theoretically predicted >100-fold greater partitioning into a hydrophobic phase, such as a lipid bilayer or a hydrophobic enzyme pocket. This stark difference is critical for applications where membrane permeability or interaction with transmembrane protein domains is required.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.07 |
| Comparator Or Baseline | Octyl sulfamate, LogP = 2.88 (ACD/LogP) and 3.35 (Chemsrc) |
| Quantified Difference | ΔLogP ≈ 2.2 (target vs. ACD/LogP of octyl sulfamate) |
| Conditions | In silico prediction models; ACD/LogP for octyl sulfamate from ChemSpider, LogP for target from Chemsrc. |
Why This Matters
This quantifies a major physicochemical difference, guiding selection for assays where high lipophilicity is a prerequisite, such as cell-based or membrane-protein targeting studies.
